molecular formula C9H9F3N2O B7574561 [2-(Trifluoromethyl)phenyl]methylurea

[2-(Trifluoromethyl)phenyl]methylurea

Cat. No.: B7574561
M. Wt: 218.18 g/mol
InChI Key: BHAVXSUWVRFFED-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)phenyl]methylurea is a urea derivative characterized by a trifluoromethyl (-CF₃) group attached to the ortho position of a phenyl ring, which is further linked to a methylurea moiety. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and bioavailability in medicinal and agrochemical compounds . This compound’s structure has likely been validated using crystallographic tools such as SHELXL, a program widely employed for small-molecule refinement to ensure atomic-level accuracy . Urea derivatives are frequently explored for their hydrogen-bonding capabilities, making them valuable in drug design as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAVXSUWVRFFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)phenyl]methylurea typically involves the reaction of 2-(trifluoromethyl)aniline with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Trifluoromethyl)phenyl]methylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea compounds.

Scientific Research Applications

Chemistry: [2-(Trifluoromethyl)phenyl]methylurea is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: The compound’s pharmacological properties are explored for therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)phenyl]methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The ortho-substituted trifluoromethyl group distinguishes [2-(Trifluoromethyl)phenyl]methylurea from analogs with meta- or para-CF₃ substitutions. For example, compounds like N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide (from ) feature para-substituted trifluoromethyl groups on pyrazole rings, which may alter steric hindrance and electronic effects compared to the ortho-substituted phenyl ring in the target compound .

Urea vs. Carbamoyl/Carboxamide Derivatives

While this compound contains a urea (-NHCONH-) linkage, related compounds in , such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide , replace urea with carboxamide (-CONH-) or sulfonyl groups. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which can enhance target affinity but may reduce membrane permeability compared to carboxamides. For instance, the carboxamide group in tyclopyrazoflor () improves agrochemical activity by balancing solubility and lipophilicity .

Halogenation and Bioactivity

Halogenation is a common strategy in compound optimization. The patent lists analogs like N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide, where chlorine substituents enhance electrophilicity and interaction with hydrophobic protein pockets.

Trifluoromethyl vs. Pentafluoroethyl Groups

The compound isocycloseram () incorporates a pentafluoroethyl (-CF₂CF₃) group instead of -CF₃. The increased fluorine content in pentafluoroethyl groups can further improve metabolic stability and electronegativity but may also elevate molecular weight and synthetic complexity. The -CF₃ group in this compound offers a balance between stability and synthetic feasibility .

Structural and Crystallographic Insights

The structural validation of this compound and its analogs relies on crystallographic techniques. Programs like SHELXL ensure precise refinement of bond lengths and angles, critical for understanding steric and electronic properties . For example, the trifluoromethyl group’s electron-withdrawing effect can be quantified via crystallographic data, revealing its impact on the urea moiety’s resonance structure. Similar validation methods apply to analogs like sarolaner and lotilaner (), where fluorine positioning dictates conformational stability .

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